N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound with the molecular formula C17H29BN2O2 and a molecular weight of 304.23 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 5-bromo-2-aminopyridine with hexylboronic acid pinacol ester under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to reflux in a suitable solvent like toluene or dioxane for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for various diseases, is ongoing.
Mechanism of Action
The mechanism of action of N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boron-containing moiety can form reversible covalent bonds with biological molecules, such as enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a methoxy group instead of a hexyl group.
5′-Hexyl-2,2′-bithiophene-5-boronic acid pinacol ester: Contains a thiophene ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific combination of a hexyl chain, a pyridine ring, and a boron-containing moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
N-hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O2/c1-6-7-8-9-12-19-15-11-10-14(13-20-15)18-21-16(2,3)17(4,5)22-18/h10-11,13H,6-9,12H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCKZCKMBSNRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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